6-bromo-1H-indazole-3,7-diamine

Antibiotic Potentiation Cystathionine γ-Lyase Inhibition Antimicrobial Resistance

Researchers often struggle with reproducible SAR due to inconsistent substitution patterns in indazole derivatives. 6-Bromo-1H-indazole-3,7-diamine solves this with a precisely positioned bromine handle and dual amine groups, enabling sequential regioselective functionalization. This key intermediate streamlines synthesis of mitotic kinase inhibitors (TTK, PLK4, Aurora) and novel antibacterial agents targeting bCGL, with demonstrated 3.7-fold gentamicin potentiation. Ideal for parallel library synthesis and process chemistry optimization.

Molecular Formula C7H7BrN4
Molecular Weight 227.06 g/mol
Cat. No. B13113017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-1H-indazole-3,7-diamine
Molecular FormulaC7H7BrN4
Molecular Weight227.06 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=C1C(=NN2)N)N)Br
InChIInChI=1S/C7H7BrN4/c8-4-2-1-3-6(5(4)9)11-12-7(3)10/h1-2H,9H2,(H3,10,11,12)
InChIKeyJCOWYIICGLXQRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-1H-indazole-3,7-diamine: Key Scaffold for Kinase & Antimicrobial Research


6-Bromo-1H-indazole-3,7-diamine (CAS: 1438429-89-0, MF: C₇H₇BrN₄, MW: 227.06) is a heterocyclic compound from the indazole family, characterized by a bromine atom at the 6-position and two amine groups at the 3- and 7-positions of the indazole ring . Its molecular architecture positions it as a versatile building block in medicinal chemistry, enabling selective derivatization for targeted therapeutic applications [1]. Structurally, the dual amine groups enhance hydrogen-bonding capabilities, while the bromine atom introduces electrophilic reactivity, facilitating cross-coupling reactions and functional group interconversions . This compound is widely employed as a key intermediate in the synthesis of kinase inhibitors and antibacterial agents, with its substitution pattern offering unique steric and electronic properties compared to unsubstituted or mono‑substituted indazole analogs.

Kinase inhibitor synthesis 3,7-Diaminoindazole core as privileged scaffold for mitotic kinase targets
Versatile derivatization 6-Bromo handle enables sequential cross-coupling and library synthesis
Antimicrobial research Reported use in bCGL inhibitor synthesis for antibiotic potentiation studies

6-Bromo-1H-indazole-3,7-diamine: Irreplaceable by Common Analogs


The substitution pattern of 6-bromo-1H-indazole-3,7-diamine confers distinct steric and electronic properties that fundamentally alter its interaction with biological targets compared to closely related indazole derivatives. For instance, the presence of the bromine atom at the 6-position in conjunction with amines at the 3- and 7-positions creates a unique hydrogen-bonding network and steric environment that is not replicable by unsubstituted indazole or mono‑substituted analogs [1]. In bacterial cystathionine γ‑lyase (bCGL) inhibition assays, 6-bromoindazole‑based compounds (MNS3 and MNS4) demonstrated markedly different potency compared to their 6-bromoindole counterparts (MNS2), underscoring that even subtle changes in the heterocyclic core can significantly impact activity [2]. Similarly, in kinase inhibition studies, the specific positioning of amino groups and halogen substituents on the indazole scaffold is critical for achieving desired selectivity and potency profiles; generic substitution with 6-bromo-1H-indazole or 1H-indazole-3,7-diamine would not preserve these interactions [3]. Therefore, procurement of the exact compound is essential for maintaining experimental reproducibility and for advancing structure‑activity relationship (SAR) studies.

Core heterocycle mismatch
6-Bromoindole analogs show altered bCGL inhibition; antibiotic potentiation may not reproduce.
Positional isomer target shift
3,7-Diamino substitution targets mitotic kinases; 3,5-isomer engagement differs significantly.
Bromine positional effect
5-Bromo substitution reduces cross-coupling regioselectivity and yield vs. 6-bromo isomer.

6-Bromo-1H-indazole-3,7-diamine: Key Advantages Over Analogs


Antibiotic Potentiation: 6-Bromoindazole vs. 6-Bromoindole

In a head‑to‑head comparison of 6-bromoindole and 6-bromoindazole‑based inhibitors of bacterial cystathionine γ‑lyase (bCGL), the 6‑bromoindazole derivative MNS3 exhibited a 3.7‑fold higher potency in potentiating gentamicin activity against Staphylococcus aureus compared to its 6‑bromoindole analog MNS2. MNS4 (another 6‑bromoindazole analog) showed a 2.5‑fold enhancement relative to MNS2. These data demonstrate that the 6‑bromoindazole core, which is structurally related to 6‑bromo-1H‑indazole-3,7‑diamine, provides superior antibiotic potentiation compared to the 6‑bromoindole scaffold, likely due to differences in electronic distribution and hydrogen‑bonding interactions with the bCGL active site [1].

Antibiotic potentiation (bCGL)
Head-to-head
3.7-fold gentamicin enhancement vs. indole analog
Supports antimicrobial screening context
Verify strain-dependent effects
Antibiotic Potentiation Cystathionine γ-Lyase Inhibition Antimicrobial Resistance

Kinase Inhibition: 3,7-Diaminoindazole vs. 3,5-Diaminoindazole

A comparative analysis of di‑aminoindazole isomers reveals that 3,5‑diaminoindazoles exhibit potent inhibition of cyclin‑dependent kinases (CDKs) with IC₅₀ values in the low nanomolar range (e.g., IC₅₀ = 10 nM for CDK1/CDK2), whereas 3,7‑diaminoindazoles—the substitution pattern of the target compound—are primarily documented as key intermediates for kinase inhibitors targeting TTK, PLK4, and Aurora kinases, as evidenced by patent literature [1][2]. This positional isomerism dictates distinct target engagement profiles: the 3,7‑diamine arrangement appears more favorable for interacting with the ATP‑binding pockets of mitotic kinases, while the 3,5‑diamine configuration is optimized for CDK inhibition. Although direct IC₅₀ data for 6‑bromo‑1H‑indazole‑3,7‑diamine are not publicly available, the structural framework is explicitly claimed in kinase inhibitor patents (e.g., EP1487804B1) as a privileged scaffold for achieving selective inhibition of oncogenic kinases [3].

Kinase inhibition profile
Cross-study comparable
3,7-Diamino core linked to TTK/PLK4/Aurora kinases; CDK IC₅₀ 10 nM for 3,5-isomer
Mitotic kinase target engagement context
IC₅₀ data for 6-bromo analog not disclosed
Kinase Inhibition Cancer Therapeutics Target Selectivity

Regioselective Derivatization: 6-Bromo vs. 5-Bromoindazole

The presence of a bromine atom at the 6‑position of 1H‑indazole‑3,7‑diamine enables regioselective cross‑coupling reactions that are not feasible with unsubstituted indazole or 5‑bromoindazole analogs. Studies on regioselective protection of indazoles demonstrate that under mildly acidic conditions, N‑2 protection occurs preferentially, allowing for subsequent Buchwald‑Hartwig amination at the 3‑ and 7‑amino groups without interference [1]. However, when a bromine substituent is present at the 5‑position (as in 5‑bromoindazole), the electronic environment alters the coupling efficiency and site selectivity [2]. In contrast, 6‑bromo‑1H‑indazole‑3,7‑diamine exhibits a distinct reactivity profile: the 6‑bromo group deactivates the adjacent positions toward electrophilic substitution while remaining available for palladium‑catalyzed cross‑coupling reactions (e.g., Suzuki‑Miyaura, Sonogashira). This enables sequential functionalization—first at the bromine site, then at the amine groups—yielding complex derivatives with high regiochemical fidelity. The difference in coupling yields between 6‑bromo and 5‑bromo indazoles can exceed 30% under identical conditions, as the 5‑bromo isomer is more prone to competing side reactions due to increased electron density at the reactive centers [3].

Regioselective coupling
Class-level inference
>30% yield advantage for 6-bromo vs 5-bromo in cross-coupling
Regioselectivity context may support synthesis workflow
Context-dependent; verify under specific conditions
Synthetic Chemistry Cross-Coupling Regioselectivity

6-Bromo-1H-indazole-3,7-diamine: Key Research & Industrial Applications


Mitotic Kinase Inhibitor Synthesis for Oncology

The 3,7-diaminoindazole core is a privileged scaffold in the design of inhibitors targeting mitotic kinases such as TTK, PLK4, and Aurora kinases, which are validated targets in cancer therapy [1]. 6-Bromo-1H-indazole-3,7-diamine serves as an ideal starting material for constructing these inhibitors due to its pre‑installed bromine handle, which permits late‑stage diversification via cross‑coupling to introduce aryl or heteroaryl groups that occupy the hydrophobic back pocket of the kinase ATP‑binding site. This strategic placement of the bromine atom enables parallel synthesis of focused libraries, accelerating SAR studies and lead optimization [2].

Antibiotic Potentiation via Cystathionine γ-Lyase Inhibition

As demonstrated by Novikov et al. (2025), 6‑bromoindazole‑based derivatives exhibit up to 3.7‑fold enhancement of gentamicin activity against Staphylococcus aureus through inhibition of bacterial cystathionine γ‑lyase (bCGL) [3]. 6‑Bromo‑1H‑indazole‑3,7‑diamine provides a versatile platform for synthesizing novel bCGL inhibitors by functionalizing the 3‑ and 7‑amino groups with thiophene carboxylate moieties. This application is particularly relevant for combating antimicrobial resistance, as bCGL inhibition sensitizes pathogenic bacteria to existing antibiotics without exerting direct selective pressure for resistance development [4].

Regioselective Indazole Functionalization for Drug Candidates

The unique substitution pattern of 6‑bromo‑1H‑indazole‑3,7‑diamine enables sequential, regioselective functionalization that is challenging to achieve with other halogenated indazole isomers [5]. This compound is ideally suited for the synthesis of multi‑substituted indazole drug candidates requiring precise control over substitution patterns, such as selective kinase inhibitors, GPCR modulators, and antibacterial agents. The ability to independently modify the bromine and amino sites in a controlled sequence reduces synthetic complexity and improves overall yield in process chemistry settings [6].

Application
Selection Property
Validation Focus
Mitotic kinase inhibitor discovery
3,7-Diaminoindazole with 6-bromo handle
Selectivity for TTK/PLK4/Aurora kinases
Antibiotic potentiation studies
6-Bromoindazole core for bCGL inhibitor design
Gentamicin enhancement in S. aureus assays
Regioselective indazole functionalization
Sequential cross-coupling at bromine and amine sites
Regiochemical fidelity and coupling efficiency

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28 linked technical documents
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